6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime
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Description
6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime is a useful research compound. Its molecular formula is C20H16ClN3OS and its molecular weight is 381.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as (E)-(4-chlorophenyl)methoxyimidazo[2,1-b][1,3]thiazol-5-yl]methylidene})amine, primarily targets the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, by forming a stable protein-ligand complex . This interaction inhibits the normal functioning of the enzyme, thereby disrupting the biosynthesis of pantothenate . The exact nature of this interaction and the resulting changes at the molecular level are yet to be fully understood and are subjects of ongoing research.
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the pantothenate and coenzyme A biosynthesis pathways . These pathways are critical for various metabolic processes in Mtb, including fatty acid metabolism. The disruption of these pathways leads to a decrease in the viability of Mtb .
Pharmacokinetics
In silico admet prediction has been carried out for similar compounds
Result of Action
The compound exhibits significant antitubercular activity. It has been shown to inhibit the growth of Mtb, with IC50 values in the low micromolar range . Importantly, it shows selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) . The compound’s action results in a decrease in the viability of Mtb, contributing to its potential as an anti-mycobacterial agent .
Biochemical Analysis
Biochemical Properties
Related imidazo[2,1-b]thiazole derivatives have been found to exhibit a wide range of biological properties, including antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities
Cellular Effects
Related compounds have shown broad-spectrum antiproliferative activity against various tumor cell lines
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-14-2-6-16(7-3-14)19-18(24-10-11-26-20(24)23-19)12-22-25-13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3/b22-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUZYSQXHKHJHE-WSDLNYQXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=NOCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=N/OCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.